Cyclopentane-1,1-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

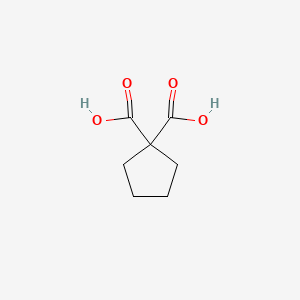

2D Structure

Properties

IUPAC Name |

cyclopentane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOGXKZTWZVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901708 | |

| Record name | NoName_846 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5802-65-3 | |

| Record name | 5802-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Cyclopentane-1,1-dicarboxylic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a valuable building block in organic synthesis. The document details the core chemical reactions, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, reaction pathways are visualized using Graphviz to facilitate a deeper understanding of the chemical transformations.

Malonic Ester Synthesis Pathway

The most common and well-established method for synthesizing this compound is through an intramolecular malonic ester synthesis. This approach involves the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a strong base, followed by hydrolysis and decarboxylation of the resulting diester.

Reaction Mechanism

The synthesis proceeds in three main stages:

-

Deprotonation: A strong base, typically sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[1][2]

-

Intramolecular Cyclization: The enolate acts as a nucleophile and attacks one of the electrophilic carbons of 1,4-dibromobutane in an initial alkylation step. A second deprotonation at the α-carbon is followed by an intramolecular SN2 reaction, where the enolate attacks the other carbon bearing a bromine atom, leading to the formation of a five-membered ring and yielding diethyl cyclopentane-1,1-dicarboxylate.[3]

-

Hydrolysis and Decarboxylation: The resulting diethyl cyclopentane-1,1-dicarboxylate is then hydrolyzed using a strong acid or base to yield the dicarboxylic acid. Subsequent heating can lead to decarboxylation to form cyclopentanecarboxylic acid, so careful control of this step is important if the dicarboxylic acid is the desired product.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the malonic ester synthesis of this compound and its diethyl ester intermediate.

| Starting Materials | Reagents & Solvents | Product | Yield | Reference |

| Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide, Ethanol | Diethyl cyclopentane-1,1-dicarboxylate | N/A | [4] |

| Diethyl cyclopentane-1,1-dicarboxylate | Potassium hydroxide, Ethanol | 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid | 74% | [5] (based on 1.73g product from 2.5g starting material, assuming quantitative conversion in the final step) |

| Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide, Ethanol, Hydrochloric acid, Ethyl acetate | Cyclopentanedioic acid intermediate | N/A | [4] |

Note: Specific yields for the direct synthesis of this compound were not explicitly detailed in the provided search results, but the synthesis of its precursors is well-documented.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate [4]

-

Reaction Setup: In a 2L autoclave, add diethyl malonate (81.6g, 1.1 eq) and ethanol (0.56kg, 7v). Maintain the internal temperature at 10-20°C and purge with nitrogen gas.

-

Base Addition: Charge the reactor with sodium ethoxide (0.063kg, 2.0 eq).

-

Alkylation: After incubation at 10-20°C, add 1,4-dibromobutane (0.1kg, 1.0 eq) dropwise.

-

Cyclization: Heat the reaction mixture to 50-55°C and hold for 1 hour. Add additional sodium ethoxide (0.01kg, 0.2eq) and continue the reaction for another 2 hours.

Protocol 2: Hydrolysis to 1-(Ethoxycarbonyl)cyclopentanecarboxylic Acid [5]

-

Hydrolysis: To a solution of diethyl cyclopentane-1,1-dicarboxylate (2.5 g, 11.68 mmol) in ethanol (10 ml), add a solution of KOH (654 mg, 11.68 mmol) in ethanol (10 ml) dropwise over 30 minutes.

-

Reaction: Stir the resulting mixture at room temperature for 96 hours.

-

Workup: Concentrate the mixture under vacuum and partition between water and ethyl acetate.

-

Acidification and Extraction: Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate.

-

Purification: Wash the combined ethyl acetate extracts with brine, dry over Na2SO4, filter, and concentrate under vacuum to yield the product.

Reaction Pathway Diagram

Caption: Malonic ester synthesis of this compound.

Alternative Synthesis Considerations: Dieckmann Condensation

While the malonic ester synthesis is the most direct route, the Dieckmann condensation is a powerful method for forming five-membered rings and is relevant in the broader context of cyclopentane derivative synthesis.[6][7] This intramolecular condensation of a 1,6-diester, such as diethyl pimelate, yields a cyclic β-keto ester.[6] While this pathway does not directly produce this compound, it is a key reaction for producing related cyclopentanone structures which can be further modified.[8]

General Pathway Diagram

Caption: General pathway of the Dieckmann condensation for cyclopentanone synthesis.

Conclusion

The intramolecular malonic ester synthesis remains the most direct and widely cited method for the preparation of this compound. The reaction is robust and proceeds through well-understood intermediates. For researchers requiring substituted cyclopentane rings, particularly cyclopentanone derivatives, the Dieckmann condensation offers a valuable alternative synthetic strategy. The choice of synthesis will ultimately depend on the desired final product and the available starting materials.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. homework.study.com [homework.study.com]

- 4. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Physicochemical Properties of Cyclopentane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,1-dicarboxylic acid, a geminal dicarboxylic acid, serves as a valuable building block in organic synthesis. Its rigid cyclopentane core and the presence of two carboxylic acid groups on the same carbon atom impart unique conformational constraints and chemical reactivity. These characteristics make it an attractive scaffold for the design of novel pharmaceuticals and other functional molecules. Understanding its core physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physicochemical data, detailed experimental protocols for its synthesis and characterization, and logical workflows for its analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Chemical Structure | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 187-190 °C (decomposes) | [2][3] |

| Boiling Point | 368.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.416 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents. | [1] |

| pKa₁ (Predicted) | ~2.5 - 3.5 | |

| pKa₂ (Predicted) | ~5.5 - 6.5 | |

| LogP | 0.716 | [1] |

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol is adapted from the well-established synthesis of cyclopropane-1,1-dicarboxylic acid and utilizes the malonic ester synthesis route.[2]

Materials:

-

Diethyl malonate

-

1,4-Dibromobutane

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium chloride

-

Magnesium sulfate (anhydrous)

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in absolute ethanol.

-

Deprotonation: Gradually add a solution of sodium ethoxide in absolute ethanol to the stirred diethyl malonate solution. This will form the sodium salt of diethyl malonate.

-

First Alkylation: Add 1,4-dibromobutane dropwise to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, heat the mixture to reflux for 1-2 hours.

-

Second Deprotonation and Cyclization: Cool the reaction mixture and add a second equivalent of sodium ethoxide solution. This will deprotonate the mono-alkylated intermediate, which will then undergo an intramolecular nucleophilic substitution to form the cyclopentane ring. Heat the mixture to reflux for another 1-2 hours to ensure complete cyclization.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether to remove unreacted starting materials and byproducts.

-

Hydrolysis: The aqueous layer, containing the diethyl cyclopentane-1,1-dicarboxylate, is then acidified with concentrated hydrochloric acid and heated to reflux for several hours to hydrolyze the ester groups to carboxylic acids.

-

Isolation and Purification: After hydrolysis, the solution is cooled and the precipitated this compound is collected by filtration. The crude product can be purified by recrystallization from hot water or a suitable organic solvent. The product should be dried under vacuum.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Determination of pKa by Potentiometric Titration

This is a general protocol for determining the acid dissociation constants (pKa) of a dicarboxylic acid.

Materials:

-

This compound (accurately weighed)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (CO₂-free)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a specific volume of deionized water to create a solution of known concentration.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the beaker.

-

Titration: Record the initial pH of the acid solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Data Analysis: Continue the titration well past the second equivalence point. Plot the pH versus the volume of NaOH added. The pKa₁ is the pH at the half-equivalence point of the first proton dissociation, and pKa₂ is the pH at the half-equivalence point of the second proton dissociation. The equivalence points can be determined from the inflection points of the titration curve or by using the first or second derivative plots.

Analytical Characterization by HPLC

This protocol outlines a general method for the analysis of dicarboxylic acids using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound standard

-

HPLC-grade water

-

HPLC-grade acetonitrile or methanol

-

Acid modifier (e.g., phosphoric acid or formic acid)

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/acetonitrile mixture). Prepare a series of calibration standards by diluting the stock solution.

-

Mobile Phase Preparation: Prepare the mobile phase, which typically consists of an aqueous component with an acid modifier and an organic component (e.g., 95:5 water:acetonitrile with 0.1% phosphoric acid). The exact composition may need to be optimized.

-

HPLC Analysis: Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm, as carboxylic acids have a weak chromophore). Inject the standards and the sample solution.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the acid in the sample by comparing its peak area to the calibration curve generated from the standards.

Workflow for Analytical Characterization:

Caption: Analytical workflow for this compound.

Biological Relevance and Applications

While specific signaling pathways involving this compound are not well-documented in publicly available literature, the cyclopentane carboxylic acid scaffold is of significant interest in drug discovery. Derivatives of cyclopentane carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for receptors. For instance, certain cyclopentane derivatives have shown activity as inhibitors of the NaV1.7 sodium channel, a target for pain therapeutics. The rigid cyclopentane ring can serve as a bio-isostere for other chemical groups, helping to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research is needed to elucidate the specific biological roles of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The tabulated data, detailed experimental protocols, and logical workflow diagrams offer a practical resource for the synthesis, characterization, and potential application of this versatile molecule. As a key building block, a deeper understanding of its properties will undoubtedly facilitate the development of novel compounds with desired biological activities.

References

An In-Depth Technical Guide to Cyclopentane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopentane-1,1-dicarboxylic acid, including its chemical identifiers, physical properties, synthesis protocols, and a review of its known biological context. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Identifiers and Properties

This compound is a dicarboxylic acid with the carboxyl groups attached to the same carbon atom of a cyclopentane ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5802-65-3[1] |

| Molecular Formula | C₇H₁₀O₄ |

| Molecular Weight | 158.15 g/mol |

| InChIKey | YZFOGXKZTWZVFN-UHFFFAOYSA-N[2] |

| SMILES | OC(=O)C1(CCCC1)C(O)=O[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 187 °C[2] |

| Boiling Point | 368.9 °C at 760 mmHg[1] |

| Density | 1.416 g/cm³[1] |

| Flash Point | 191.1 °C[1] |

| Refractive Index | 1.542[1] |

| Appearance | White crystalline solid[1] |

| Solubility | Excellent solubility in organic solvents[1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the malonic ester synthesis, followed by hydrolysis. This process involves the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a base to form diethyl cyclopentane-1,1-dicarboxylate, which is then hydrolyzed to the target dicarboxylic acid.

Experimental Protocol: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

This protocol is adapted from established malonic ester synthesis procedures.

Materials:

-

Diethyl malonate

-

1,4-dibromobutane

-

Sodium ethoxide

-

Absolute ethanol

-

Anhydrous ether

-

Water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol under anhydrous conditions.

-

In a separate flask, equimolar amounts of diethyl malonate and 1,4-dibromobutane are mixed.

-

The sodium ethoxide solution is slowly added to the diethyl malonate and 1,4-dibromobutane mixture while stirring vigorously. The reaction is exothermic and should be controlled to maintain a smooth reflux.[3]

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure the completion of the cyclization.

-

The ethanol is then removed by distillation.

-

The residue is cooled, and water is added to dissolve the sodium bromide byproduct.

-

The organic layer, containing the diethyl cyclopentane-1,1-dicarboxylate, is separated. The aqueous layer is extracted with ether to recover any dissolved product.

-

The combined organic layers are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the crude diethyl cyclopentane-1,1-dicarboxylate is purified by vacuum distillation.

Experimental Protocol: Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate to this compound

Materials:

-

Diethyl cyclopentane-1,1-dicarboxylate

-

Potassium hydroxide (or Sodium hydroxide)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

The purified diethyl cyclopentane-1,1-dicarboxylate is refluxed with a solution of potassium hydroxide in ethanol for several hours to facilitate saponification.[4]

-

After the hydrolysis is complete, the ethanol is removed by distillation.

-

The remaining aqueous solution containing the potassium salt of the dicarboxylic acid is cooled.

-

The solution is then acidified with concentrated hydrochloric acid until the this compound precipitates out of the solution.

-

The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.

-

Recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, can be performed for further purification.

Logical Relationship of Synthesis Steps

References

Spectroscopic Profile of Cyclopentane-1,1-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Cyclopentane-1,1-dicarboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions based on the analysis of similar structures with established experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimates based on typical spectroscopic behavior of gem-dicarboxylic acids and cyclopentane derivatives.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 2H | 2 x -COOH |

| ~2.2 - 2.0 | Triplet | 4H | 2 x -CH₂- (alpha to C(COOH)₂) |

| ~1.8 - 1.6 | Quintet | 4H | 2 x -CH₂- (beta to C(COOH)₂) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | 2 x -COOH |

| ~55-60 | C(COOH)₂ |

| ~35-40 | 2 x -CH₂- (alpha to C(COOH)₂) |

| ~25-30 | 2 x -CH₂- (beta to C(COOH)₂) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid Dimer) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1420 | Medium | C-O-H bend |

| ~1280 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 141 | [M - OH]⁺ |

| 113 | [M - COOH]⁺ |

| 95 | [M - COOH - H₂O]⁺ |

| 69 | [C₅H₉]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[1] The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte peaks.

-

To ensure complete dissolution, the vial may be gently heated or vortexed.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 40 mm.[3]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for each nucleus are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [4][5]

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[5]

-

Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4][5]

-

Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[4][5] If the resulting film is too thin (weak absorption), another drop of the solution can be added and evaporated. If the film is too thick (peaks are too intense and broad), the plate should be cleaned and a more dilute solution used.[4][5]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Direct Infusion):

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

For carboxylic acids, derivatization may be employed to enhance ionization efficiency, though direct analysis is also possible.[6]

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Crystal Structure Analysis of Cyclopentane-1,1-dicarboxylic Acid

Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for Cyclopentane-1,1-dicarboxylic acid is not publicly available. This guide, therefore, provides a comprehensive overview of the methodologies and expected results based on the analysis of closely related compounds and standard practices in small molecule crystallography. It is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

This compound is a geminal dicarboxylic acid derivative of cyclopentane. Its molecular structure, characterized by a five-membered ring with two carboxylic acid groups attached to the same carbon atom, suggests the potential for interesting intermolecular interactions, particularly hydrogen bonding, which dictates its solid-state packing and physicochemical properties. Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for predicting its stability, solubility, and bioavailability, which are critical parameters in pharmaceutical development. X-ray crystallography is the definitive method for elucidating such detailed structural information.[1] This guide outlines the typical experimental and computational workflow for the crystal structure analysis of a small organic molecule like this compound.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from sample preparation to data analysis and structure validation.

1. Crystallization

The primary and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[2] For a small molecule like this compound, several common crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in slowly through the vapor phase. This gradual change in solvent composition reduces the solubility and induces crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

2. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and placed in a single-crystal X-ray diffractometer.[2] The crystal is cooled, typically to 100 K, using a cryo-stream of nitrogen gas to minimize thermal vibrations and protect it from radiation damage.

The data collection process involves:

-

Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. These are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

-

Data Collection Strategy: Based on the crystal's symmetry (space group), a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.

-

Data Integration and Scaling: The intensities of the thousands of collected reflections are integrated, corrected for experimental factors (like absorption and crystal decay), and scaled to produce a final reflection file.

3. Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure:

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors, which allows for the calculation of an initial electron density map.

-

Model Building: The initial electron density map is interpreted to identify the positions of the atoms, and a preliminary molecular model is built.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm. This process iteratively improves the agreement between the calculated and observed structure factors, typically expressed by the R-factor. Hydrogen atoms are usually located from the difference electron density map and refined.

Data Presentation

The final result of a crystal structure analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. The following table presents hypothetical but realistic crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₀O₄ |

| Formula Weight | 158.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 819.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.282 |

| Radiation (Å) | Mo Kα (0.71073) |

| Temperature (K) | 100 |

| Reflections Collected | 5600 |

| Unique Reflections | 1850 |

| R-factor (%) | 4.5 |

| Goodness-of-Fit | 1.05 |

Mandatory Visualizations

Visual representations are essential for understanding complex workflows and molecular structures.

Caption: Experimental workflow for crystal structure analysis.

Caption: Molecular structure of this compound.

Conclusion

While a specific crystal structure of this compound is not yet reported, the established methods of small molecule X-ray crystallography provide a clear pathway for its determination. Such an analysis would provide invaluable insights into its solid-state conformation, intermolecular hydrogen bonding network, and crystal packing. This information is fundamental for rational drug design, polymorphism screening, and understanding the material properties of this compound. The protocols and expected data presented in this guide serve as a robust framework for any future crystallographic investigation of this compound.

References

solubility profile of Cyclopentane-1,1-dicarboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of Cyclopentane-1,1-dicarboxylic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a geminal dicarboxylic acid with a rigid cyclic backbone. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in organic synthesis, materials science, and pharmaceutical development. Understanding the solubility profile is essential for process optimization, formulation design, and predicting bioavailability. This guide outlines the theoretical considerations governing the solubility of dicarboxylic acids and provides a robust experimental protocol for its quantitative determination.

Theoretical Background: Factors Influencing Solubility

The dissolution of a solid solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.[1] For a substance to dissolve, the Gibbs free energy of the solution must be negative. The solubility of dicarboxylic acids like this compound is influenced by a complex interplay of intermolecular forces between the solute and solvent molecules.[2][3]

Key Influencing Factors:

-

Polarity of the Solvent: The two carboxylic acid groups in this compound are highly polar and capable of acting as both hydrogen bond donors and acceptors.[4] Therefore, it is expected to have higher solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone).[5][6] In non-polar solvents, the solubility is likely to be significantly lower.

-

Intermolecular Forces: The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.[7][8] The "like dissolves like" principle suggests that solvents with similar intermolecular forces to the solute will be more effective.[9]

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid dicarboxylic acid (solute-solute interactions) must be overcome by the energy released upon the formation of solute-solvent interactions.[1] A higher melting point can sometimes indicate a more stable crystal lattice and potentially lower solubility.

-

Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning that solubility generally increases with increasing temperature.[9] This relationship can be quantified by the van 't Hoff equation.

-

Molecular Structure: The rigid, cyclic structure of the cyclopentane ring influences how the molecule packs in a crystal and how it interacts with solvent molecules. For linear dicarboxylic acids, an "odd-even" effect on solubility has been observed, where dicarboxylic acids with an odd number of carbon atoms are more soluble than their even-numbered counterparts.[10] This is attributed to differences in crystal packing and molecular conformation.[1]

Below is a diagram illustrating the logical relationships of these influencing factors.

Quantitative Solubility Data

As previously stated, specific quantitative data for this compound is not available in the reviewed literature. The following tables are presented as a template for organizing and presenting experimental data once obtained through the protocol outlined in Section 4.0.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Illustrative)

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Experimental Data | Calculated Data |

| Ethanol | 24.5 | Experimental Data | Calculated Data |

| Acetone | 20.7 | Experimental Data | Calculated Data |

| Ethyl Acetate | 6.0 | Experimental Data | Calculated Data |

| Dichloromethane | 9.1 | Experimental Data | Calculated Data |

| Toluene | 2.4 | Experimental Data | Calculated Data |

| Hexane | 1.9 | Experimental Data | Calculated Data |

Table 2: Temperature Dependence of Solubility of this compound in Methanol (Illustrative)

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 10 | Experimental Data | Calculated Data |

| 20 | Experimental Data | Calculated Data |

| 30 | Experimental Data | Calculated Data |

| 40 | Experimental Data | Calculated Data |

| 50 | Experimental Data | Calculated Data |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method with Gravimetric Analysis

This protocol details the determination of the thermodynamic equilibrium solubility of this compound in an organic solvent.[11][12][13]

4.1 Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Centrifuge (optional)

-

Pre-weighed glass evaporating dishes

-

Drying oven

-

Desiccator

4.2 Experimental Workflow Diagram

4.3 Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes significantly.

-

Phase Separation: Once equilibrium is achieved, remove the vial from the shaker and allow the undissolved solid to settle. A brief centrifugation can aid in this step.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Gravimetric Analysis: a. Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish. b. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of this compound. c. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. d. Weigh the dish containing the dried solute on an analytical balance. e. Repeat the drying and weighing process until a constant mass is obtained.[14][15]

-

Calculation: a. Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass. b. Calculate the solubility using the mass of the solute and the volume of the aliquot taken. Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.4 Safety Precautions

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in published literature, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to determine this crucial physicochemical property. The provided workflow and data presentation templates offer a standardized approach to generating and reporting the solubility profile, which is invaluable for the effective use of this compound in scientific and industrial applications.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. LabXchange [labxchange.org]

- 3. Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. homework.study.com [homework.study.com]

- 5. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide on the Discovery and History of Cyclopentane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of Cyclopentane-1,1-dicarboxylic acid, a valuable building block in organic synthesis. The document details the pioneering work in the field of cyclic compounds that led to its synthesis, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for its preparation. Included are graphical representations of the synthetic pathway to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, a geminal dicarboxylic acid, holds a significant position in synthetic organic chemistry. Its rigid cyclopentane framework and the presence of two carboxylic acid groups on the same carbon atom make it a versatile precursor for the synthesis of a wide array of more complex molecules, including spirocycles and derivatives with applications in medicinal chemistry and materials science. This guide traces the historical development of its synthesis, rooted in the foundational work on alicyclic compounds, and provides the detailed technical information required by researchers in the field.

Historical Discovery and Key Contributors

The synthesis of this compound is a direct extension of the groundbreaking work on the formation of cyclic compounds in the late 19th century. While a single definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis is a logical application of the principles developed for creating five-membered rings.

The foundational method for the synthesis of such carbocyclic systems was pioneered by William Henry Perkin Jr. [1][2]. His extensive research in the 1880s and 1890s on the reaction of sodio-malonic ester with dihaloalkanes laid the groundwork for the synthesis of a variety of cyclic compounds, including those with three, four, five, and six-membered rings. The general reaction, now known as the Perkin alicyclic synthesis , involves the alkylation of a malonic ester with a suitable dihalide to form a new carbon-carbon bond, followed by an intramolecular cyclization.

The application of this methodology to the synthesis of the cyclopentane ring system involves the use of a 1,4-dihaloalkane. Specifically, the reaction of diethyl malonate with 1,4-dibromobutane leads to the formation of diethyl cyclopentane-1,1-dicarboxylate, the direct precursor to this compound. While Perkin himself focused on a wide range of cyclic structures, the synthesis of this particular dicarboxylic acid is a clear and direct application of his well-established methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its key synthetic intermediate, diethyl cyclopentane-1,1-dicarboxylate, is crucial for their application in research and development. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5802-65-3 | [3] |

| Molecular Formula | C₇H₁₀O₄ | [3] |

| Molecular Weight | 158.15 g/mol | [3] |

| Melting Point | 187 °C | [4] |

| Boiling Point | 368.9 °C at 760 mmHg | [3] |

| Density | 1.416 g/cm³ | [3] |

| Flash Point | 191.1 °C | [3] |

| Refractive Index | 1.542 | [3] |

| pKa₁ | ~4.3 | Estimated |

| pKa₂ | ~6.7 | Estimated |

| Solubility | Soluble in organic solvents. | [3] |

Table 2: Physicochemical Properties of Diethyl Cyclopentane-1,1-dicarboxylate

| Property | Value | Reference(s) |

| CAS Number | 4167-77-5 | |

| Molecular Formula | C₁₁H₁₈O₄ | |

| Molecular Weight | 214.26 g/mol | |

| Boiling Point | 94-96 °C at 10 mmHg | [5] |

| Density | 1.055 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.433 | [5] |

| Form | Liquid | [5] |

| Color | Colorless | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol. |

Experimental Protocols

The synthesis of this compound is a two-step process: the formation of the diethyl ester followed by its hydrolysis. The following protocols are based on established methodologies for similar cyclizations and hydrolyses.

Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

This procedure is adapted from well-established methods for the synthesis of cyclic esters from diethyl malonate.

Experimental Workflow:

Methodology:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

Addition of Dihalide: Following the addition of diethyl malonate, add 1,4-dibromobutane (1 equivalent) dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the cyclization.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure diethyl cyclopentane-1,1-dicarboxylate.

Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate to this compound

This procedure outlines the saponification of the diethyl ester to the corresponding dicarboxylic acid.

Experimental Workflow:

Methodology:

-

Saponification: In a round-bottom flask, dissolve diethyl cyclopentane-1,1-dicarboxylate in a solution of a strong base (e.g., potassium hydroxide or sodium hydroxide; 2-3 equivalents) in a mixture of ethanol and water.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the saponification is complete (as monitored by a suitable technique such as thin-layer chromatography).

-

Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a low pH (typically pH 1-2) by the slow addition of concentrated hydrochloric acid. This will protonate the dicarboxylate salt, causing the dicarboxylic acid to precipitate.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent if necessary.

Logical Relationship of the Synthetic Pathway

The synthesis of this compound is a classic example of a tandem reaction sequence involving intermolecular and intramolecular nucleophilic substitution, followed by hydrolysis.

Conclusion

The discovery and synthesis of this compound are deeply rooted in the pioneering work of late 19th-century organic chemists, particularly W. H. Perkin Jr., whose explorations into the synthesis of cyclic compounds laid the essential groundwork. The malonic ester synthesis remains a robust and reliable method for the preparation of this valuable synthetic intermediate. The detailed physicochemical data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the continued application of this versatile molecule in the creation of novel and functional chemical entities.

References

Thermal Stability of Cyclopentane-1,1-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,1-dicarboxylic acid, a geminal dicarboxylic acid derivative of cyclopentane, holds potential as a structural motif in medicinal chemistry and materials science. Its rigid cyclopentyl core can impart specific conformational constraints, while the two carboxylic acid groups offer versatile points for chemical modification and interaction. Understanding the thermal stability of this compound is paramount for its application in drug development and manufacturing, where processes often involve elevated temperatures. This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound and related compounds, details relevant experimental protocols for assessing thermal stability, and presents a logical framework for its evaluation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5802-65-3 | [1] |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Boiling Point | 368.9 °C at 760 mmHg | [1] |

| Flash Point | 191.1 °C | [1] |

Inferred Thermal Stability from Related Compounds

In the absence of direct thermal analysis data for this compound, an estimation of its stability can be inferred from studies on analogous structures. The thermal behavior of dicarboxylic acids is often dictated by the relative positions of the carboxyl groups and the nature of the carbocyclic ring.

For comparison, data for other cyclic dicarboxylic acids are presented below:

| Compound | Melting Point (°C) | Decomposition Characteristics | Reference |

| Cyclobutane-1,1-dicarboxylic acid | 158 | Not specified | |

| cis-1,2-Cyclopentanedicarboxylic acid | 132-136 | Not specified | |

| (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | ~121 | Stable under moderate heating | [2] |

| cis-Cyclobutane-1,2-dicarboxylic acid | ~208 | No obvious weight loss below 200°C (TGA) | [3] |

Geminal dicarboxylic acids, such as this compound, are known to undergo decarboxylation upon heating, typically at lower temperatures than their 1,2- or 1,3-isomers, to form the corresponding monocarboxylic acid. This process involves the formation of a cyclic transition state. Therefore, it is plausible that this compound may exhibit a lower decomposition temperature compared to its isomers.

Experimental Protocols for Thermal Stability Analysis

To definitively determine the thermal stability of this compound, standard analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature beyond its expected decomposition point (e.g., 25 °C to 400 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, often defined as the temperature at which a 5% weight loss is observed.[3] The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Similar to TGA, an inert atmosphere is maintained.

-

Heating Rate: A controlled linear heating rate, often 10 °C/min, is used.

-

Temperature Program: The sample and reference are heated and cooled at the same rate over a specified temperature range that encompasses the expected melting and decomposition events.

-

-

Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, such as decomposition, appear as inverted peaks.[5][6] The peak temperature and the enthalpy of the transition can be calculated from the thermogram.

Logical Framework for Thermal Stability Assessment

The systematic evaluation of the thermal stability of a compound like this compound follows a logical progression of experimental and analytical steps.

Caption: Workflow for assessing the thermal stability of a chemical compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive evaluation can be performed using standard thermal analysis techniques. Based on the behavior of structurally related compounds, it is anticipated that the primary thermal decomposition pathway will be decarboxylation. The experimental protocols and logical workflow outlined in this guide provide a robust framework for researchers and drug development professionals to accurately determine the thermal stability profile of this and other novel chemical entities, ensuring their safe and effective application in various scientific and industrial processes.

References

theoretical studies on Cyclopentane-1,1-dicarboxylic acid

An In-depth Technical Guide on the Theoretical Studies of Cyclopentane-1,1-dicarboxylic Acid

Abstract

This compound is a geminal dicarboxylic acid featuring a five-membered cycloalkane ring. This structure imparts unique conformational and electronic properties that are of interest in medicinal chemistry and materials science. Theoretical and computational studies provide invaluable insights into the molecular geometry, vibrational modes, and energetic landscape of this molecule, complementing experimental data and guiding the design of novel derivatives. This guide summarizes the key theoretical approaches and findings related to this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound (C7H10O4) consists of a cyclopentane ring with two carboxylic acid groups attached to the same carbon atom.[1] The presence of the five-membered ring introduces significant conformational flexibility, which is a key determinant of its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C7H10O4 | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| CAS Number | 5802-65-3 | [2] |

| Melting Point | 187 °C | [1] |

Conformational Analysis

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered structures.[3] The two most stable conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry).[4][5]

-

Envelope Conformation : Four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope.[3]

-

Half-Chair Conformation : Three adjacent carbon atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.[6]

The energy difference between these two conformations is very small, often less than 1 kcal/mol, allowing for rapid interconversion at room temperature through a process known as pseudorotation.[5][7] For cyclopentane itself, the envelope conformation is slightly lower in energy.[7] The substitution of two carboxylic acid groups at the C1 position influences the conformational preference, but detailed theoretical studies on the specific energy landscape of this compound are not widely available. However, the fundamental principles of cyclopentane conformation still apply.

References

Methodological & Application

Synthesis of Cyclopentane-1,1-dicarboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclopentane-1,1-dicarboxylic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry, particularly in the development of novel therapeutics.

Application Notes

This compound and its esters are key intermediates in the synthesis of a variety of complex molecules, including spirocyclic compounds and pharmacologically active agents. Their rigid cyclopentane core allows for the precise spatial orientation of functional groups, a crucial aspect in drug design.

One notable application is in the development of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[1] This channel is a genetically validated target for the treatment of pain. The cyclopentane carboxylic acid moiety has been successfully incorporated into molecules to enhance their inhibitory activity against NaV1.7, offering a promising avenue for the development of new analgesics.

Furthermore, these derivatives are instrumental in the synthesis of spiro-oxindoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer and antimicrobial properties. The 1,1-dicarboxylic acid functionality allows for the construction of the spirocyclic system through various chemical transformations.

Synthetic Pathways

The primary synthetic routes to this compound and its diethyl ester are outlined below. The most common approach involves the dialkylation of diethyl malonate with 1,4-dibromobutane.

Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

This protocol details the synthesis of diethyl cyclopentane-1,1-dicarboxylate from diethyl malonate and 1,4-dibromobutane using sodium ethoxide as a base.[2]

Materials:

-

Diethyl malonate

-

1,4-dibromobutane

-

Sodium ethoxide

-

Ethanol (absolute)

-

Nitrogen gas

-

Aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ethyl acetate

Equipment:

-

2L autoclave or a suitable reaction flask with a mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 2L autoclave, add diethyl malonate (e.g., 81.6 g, 1.1 eq) and absolute ethanol (e.g., 0.56 kg).

-

Maintain the internal temperature at 10-20 °C and purge the vessel with nitrogen gas.

-

Add sodium ethoxide (e.g., 0.063 kg, 2.0 eq) to the mixture and stir until fully dissolved.

-

After the incubation period at 10-20 °C, add 1,4-dibromobutane (e.g., 0.1 kg, 1.0 eq) dropwise.

-

After the addition is complete, heat the reaction mixture to 50-55 °C and maintain for 1 hour.

-

Add an additional portion of sodium ethoxide (e.g., 0.01 kg, 0.2 eq) and continue the reaction for another 2 hours.

-

Cool the reaction mixture and add aqueous sodium hydroxide solution (e.g., 1.48 kg).

-

Adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Concentrate the mixture under vacuum at 60-70 °C to remove ethanol.

-

Add ethyl acetate (e.g., 0.135 kg) and heat the mixture.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.

-

Purify the product by vacuum distillation.

Protocol 2: Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate to this compound

This protocol describes the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Materials:

-

Diethyl cyclopentane-1,1-dicarboxylate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve diethyl cyclopentane-1,1-dicarboxylate in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol dropwise to the flask.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, concentrate the mixture under vacuum to remove the ethanol.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 1-2.

-

Extract the aqueous layer with ethyl acetate or diethyl ether multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

The crude product can be recrystallized from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to obtain pure crystals.

Quantitative Data Summary

| Product | Starting Materials | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Diethyl Cyclopentane-1,1-dicarboxylate | Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide | Ethanol | ~3 hours | 50-55 °C | - | [2] |

| This compound | Diethyl cyclopentane-1,1-dicarboxylate | KOH | Ethanol | - | Room Temp. | - | - |

Note: Specific yield data can vary significantly based on reaction scale and purification methods.

Application Workflow: Development of NaV1.7 Inhibitors

The following diagram illustrates a conceptual workflow for the utilization of this compound derivatives in the discovery of NaV1.7 inhibitors.

Diagram: NaV1.7 Inhibitor Discovery Workflow

Caption: Conceptual workflow for discovering NaV1.7 inhibitors.

References

Application Notes and Protocols: Cyclopentane-1,1-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Cyclopentane-1,1-dicarboxylic acid is a valuable gem-dicarboxylic acid building block in organic synthesis. Its rigid cyclopentyl scaffold provides a well-defined three-dimensional structure that is desirable in medicinal chemistry for the synthesis of spirocyclic compounds and other complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key intermediates and potentially bioactive molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of a malonic ester with 1,4-dibromobutane, followed by hydrolysis of the resulting diester.

Experimental Protocol: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate

This protocol is based on the established malonic ester synthesis for the formation of cyclic compounds.[1]

Reaction Scheme:

Materials:

-

Diethyl malonate

-

1,4-dibromobutane

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Following the addition of diethyl malonate, add 1,4-dibromobutane dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude diethyl cyclopentane-1,1-dicarboxylate.

-

Purify the crude product by vacuum distillation.

Experimental Protocol: Hydrolysis of Diethyl Cyclopentane-1,1-dicarboxylate

Reaction Scheme:

Materials:

-

Diethyl cyclopentane-1,1-dicarboxylate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve diethyl cyclopentane-1,1-dicarboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to a low pH with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude this compound can be further purified by recrystallization from hot water or another suitable solvent.

Applications in the Synthesis of Spirocyclic Compounds

This compound is an excellent precursor for the synthesis of spirocyclic compounds, particularly spiro-heterocycles, which are of significant interest in medicinal chemistry. For instance, spiro[4.5]decane derivatives have shown promising biological activities, including myelostimulating effects and activity as 5-HT1A receptor agonists and prolyl hydroxylase (PHD) inhibitors.[2][3][4]

Synthesis of Spiro[4.5]decane-7,9-dione (a Spiro-Barbiturate Analog)

Reaction Scheme:

Experimental Protocol:

Materials:

-

This compound

-

Urea

-

Acetic anhydride

Procedure:

-

In a round-bottom flask, combine this compound and urea.

-

Add acetic anhydride to the mixture.

-

Heat the reaction mixture to reflux with stirring for several hours.

-

Cool the reaction mixture to room temperature, which should induce crystallization of the product.

-

Pour the mixture into cold water to precipitate the product fully.

-

Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure spiro[4.5]decane-7,9-dione.

Quantitative Data:

| Starting Material | Reagents | Product | Yield (%) |

| Diethyl malonate, 1,4-dibromobutane | NaOEt, EtOH | Diethyl cyclopentane-1,1-dicarboxylate | 60-70 |

| Diethyl cyclopentane-1,1-dicarboxylate | NaOH, H2O/EtOH; then HCl | This compound | 85-95 |

| This compound | Urea, Acetic Anhydride | Spiro[4.5]decane-7,9-dione | 70-80 |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Logical Workflow for Spirocycle Synthesis:

Caption: Synthetic workflow from starting materials to a spirocyclic product.

Reduction to 1,1-Bis(hydroxymethyl)cyclopentane

The dicarboxylic acid or its ester can be reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopentane, a useful intermediate for the synthesis of polyesters, plasticizers, and other functional molecules.

Experimental Protocol: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

This protocol describes the reduction of the diester using lithium aluminum hydride (LiAlH4).[5]

Reaction Scheme:

Materials:

-

Diethyl cyclopentane-1,1-dicarboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare a suspension of LiAlH4 in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Add a solution of diethyl cyclopentane-1,1-dicarboxylate in anhydrous THF dropwise to the LiAlH4 suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopentane.

-

The product can be purified by distillation or recrystallization.

Quantitative Data:

| Starting Material | Reagent | Product | Yield (%) |

| Diethyl cyclopentane-1,1-dicarboxylate | LiAlH4, THF | 1,1-Bis(hydroxymethyl)cyclopentane | ~89 |

Note: Yield is based on a specific literature procedure and may vary.[5]

Experimental Workflow for Reduction:

Caption: Step-by-step workflow for the reduction of the diester to the diol.

Potential Biological Signaling Pathways

Derivatives of spiro[4.5]decanes synthesized from this compound have shown interaction with various biological targets. For instance, certain derivatives act as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). Inhibition of PHDs leads to the stabilization of HIF-1α, which can then translocate to the nucleus and initiate the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This pathway is a key target for the treatment of anemia associated with chronic kidney disease.

Signaling Pathway of PHD Inhibition:

Caption: Inhibition of PHD by a spiro[4.5]decanone derivative.

These application notes provide a foundation for utilizing this compound as a versatile building block in organic synthesis, with a particular focus on the construction of medicinally relevant spirocyclic systems. The provided protocols offer a starting point for laboratory synthesis, and the biological context highlights the potential of this scaffold in drug discovery programs.

References

Application Notes and Protocols: Cyclopentane-1,1-dicarboxylic Acid and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cyclopentane-1,1-dicarboxylic acid and its structural isomers and analogs in medicinal chemistry. The document outlines their application as bioisosteres, scaffolds in drug design, and as synthetic building blocks for novel therapeutics. Detailed experimental protocols and quantitative data are provided to facilitate further research and development.

Application as a Bioisostere for Carboxylic Acids

The cyclopentane dione moiety, derived from cyclopentane dicarboxylic acids, has emerged as a promising bioisostere for the carboxylic acid functional group in drug design. This substitution can lead to compounds with improved pharmacological properties.

Thromboxane A2 (TP) Receptor Antagonists

Cyclopentane-1,2-dione and -1,3-dione have been successfully employed as carboxylic acid surrogates in the design of potent Thromboxane A2 (TP) receptor antagonists. The dione moiety can establish critical interactions with the biological target, mimicking the binding of a carboxylic acid.[1][2][3]

Quantitative Data: TP Receptor Antagonist Activity

| Compound | Modification | Target | IC50 (nM) | Reference |

| 1 | Parent Carboxylic Acid | TP Receptor | Comparable to derivative 9 | [1] |

| 9 | Cyclopentane-1,2-dione derivative | TP Receptor | Potent, comparable to parent | [1] |

| 41-45 | Mono- and disubstituted cyclopentane-1,3-dione derivatives | TP Receptor | Nanomolar range | [2][3] |

Experimental Protocol: Synthesis of a Cyclopentane-1,2-dione TP Receptor Antagonist (Analog of Compound 9)

This protocol is a representative synthesis based on the design of TP receptor antagonists where a cyclopentane-1,2-dione replaces a carboxylic acid.[1]

Workflow for Synthesis

Caption: Synthetic workflow for a TP receptor antagonist.